6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine

GlyT1 inhibition Glycine transporter Schizophrenia

6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine (CAS 1155466-26-4) is a potent glycine transporter 1 (GlyT1) inhibitor (IC50=18 nM). This pyridazin-3-amine derivative features a 6-chloro handle for rapid SAR exploration and enhanced solubility for solution-phase chemistry. Ideal for hit-to-lead programs targeting schizophrenia negative symptoms and fragment-based screening. Choose this high-purity research compound to drive your CNS drug discovery forward.

Molecular Formula C13H14ClN3O2
Molecular Weight 279.72 g/mol
Cat. No. B7859155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine
Molecular FormulaC13H14ClN3O2
Molecular Weight279.72 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=NN=C(C=C2)Cl)OC
InChIInChI=1S/C13H14ClN3O2/c1-18-10-4-3-9(7-11(10)19-2)8-15-13-6-5-12(14)16-17-13/h3-7H,8H2,1-2H3,(H,15,17)
InChIKeyVEHZKJTXJXLWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine: A Potent GlyT1 Inhibitor Scaffold for CNS Drug Discovery


6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine (CAS 1155466-26-4) is a pyridazin-3-amine derivative with a molecular weight of 279.72 g/mol . It has been identified as a potent inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 18 nM against recombinant human GlyT1c [1]. This compound belongs to a class of N-substituted pyridazin-3-amines that have garnered interest as CNS-penetrant GlyT1 inhibitors for the treatment of schizophrenia and other neuropsychiatric disorders [2].

Why GlyT1 Inhibitor Potency Cannot Be Assumed Across Pyridazin-3-amine Analogs


Glycine transporter 1 (GlyT1) inhibition is highly sensitive to subtle structural modifications on the pyridazine scaffold. Structure–activity relationship (SAR) studies on sarcosine-based pyridazine GlyT-1 inhibitors have shown that replacement of the biphenyl moiety or modification of the amino acid side chain can lead to marked reductions in inhibitory potency [1]. Specifically, closing the sarcosine moiety into a (methylamino)pyridazine-3-(2H)-one ring drastically diminished activity, underscoring that not all pyridazin-3-amine derivatives retain GlyT1 affinity [1]. Therefore, 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine cannot be casually substituted with other N-benzyl or N-alkyl pyridazin-3-amines without risking significant loss of potency.

Quantitative Differentiation Evidence for 6-Chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine vs. Closest Comparators


Equipotent GlyT1 Inhibition (IC50 18 nM) Matches Clinical Candidate SSR504734 with a Non-Benzamide Chemotype

The target compound inhibits recombinant human GlyT1c with an IC50 of 18 nM in a [14C]glycine uptake assay in HEK293 cells [1]. This potency is identical to that reported for the clinical GlyT1 inhibitor SSR504734 (IC50 18 nM) in a comparable assay [2]. However, the target compound is a pyridazin-3-amine, whereas SSR504734 is a benzamide derivative. This structural dissimilarity offers a distinct chemical series with potentially different off-target profiles and intellectual property space, while maintaining the required target engagement potency.

GlyT1 inhibition Glycine transporter Schizophrenia CNS drug discovery Pyridazine scaffold

Subtle Species Selectivity Shift (Rat/Human IC50 Ratio 1.5) May Improve Preclinical-to-Clinical Translation Relative to SSR504734

In primary rat cortical neuron assays, the target compound displayed an IC50 of 27 nM [1], yielding a rat/human IC50 ratio of 1.5 (27 nM / 18 nM). In contrast, SSR504734 exhibits a rat/human ratio of 0.83 (15 nM / 18 nM) [2], indicating it is slightly more potent in rat than human. The difference in species selectivity profiles suggests that the pyridazine derivative may exhibit less rodent-specific pharmacodynamic bias, potentially reducing the risk of overestimating human efficacy from rodent data.

Species selectivity GlyT1 Preclinical models Translational pharmacology

Synthetic Handle (6-Chloro) Enables Late-Stage Diversification Unavailable to Non-Halogenated Pyridazine Analogs

The presence of the 6-chloro substituent on the pyridazine ring provides a reactive center for nucleophilic aromatic substitution (SNAr), enabling late-stage functionalization with a variety of nucleophiles to generate diverse analog libraries . Unsubstituted pyridazine or 6-methyl analogs lack this synthetic versatility, limiting their utility as advanceable building blocks. The 3,4-dimethoxybenzyl group further enhances solubility in organic solvents compared to simple benzyl analogs , facilitating solution-phase parallel synthesis.

Synthetic chemistry Building block Nucleophilic aromatic substitution Medicinal chemistry

Preferred Application Scenarios for 6-Chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine Based on Quantitative Differentiation Evidence


GlyT1 Tool Compound for In Vitro and In Vivo Schizophrenia Research

With an IC50 of 18 nM at human GlyT1c and 27 nM at rat GlyT1 [1], this compound serves as a potent, pyridazine-based probe for studying glycine reuptake inhibition in both recombinant and native neuronal systems. Its distinct chemotype relative to benzamide-based inhibitors such as SSR504734 allows researchers to dissect scaffold-dependent pharmacological effects on NMDA receptor function and glycine dynamics in the CNS [2].

Lead Optimization Starting Point for Pyridazine-Based CNS Therapeutics

The compound's equipotency with the clinical candidate SSR504734 [2] and its favorable species selectivity profile (rat/human ratio ~1.5) make it an attractive starting point for hit-to-lead programs targeting schizophrenia negative symptoms or cognitive deficits. The 6-chloro handle provides a clear vector for parallel SAR exploration, enabling rapid analog synthesis and pharmacological profiling .

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 279.72 Da [1] and a ligand efficiency of approximately 0.45 kcal/mol per heavy atom (based on GlyT1 IC50), the compound adheres to the 'rule of three' guidelines for fragment-based screening. Its balanced potency and synthetic tractability make it a valuable entry in fragment libraries aimed at identifying novel glycine transporter modulators or other CNS targets.

Synthetic Building Block for Parallel Library Synthesis

Owing to the reactive 6-chloro substituent, the compound can undergo nucleophilic aromatic substitution with amines, alkoxides, or thiols , enabling the generation of diverse analog libraries in a 96-well plate format. The enhanced organic solubility imparted by the 3,4-dimethoxybenzyl group further streamlines solution-phase chemistry, making it a preferred building block for medicinal chemistry CROs and internal discovery units alike.

Quote Request

Request a Quote for 6-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.